5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol
Overview
Description
The compound “5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol” belongs to the class of organic compounds known as oxadiazoles . These are aromatic compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Molecular Structure Analysis
The molecular structure of similar compounds can be studied using techniques like Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve complexation conditions . For instance, Cu-porphyrin complexation conditions were tested using nat Cu and UV–Vis analysis confirmed metallation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various techniques . For instance, covalent organic frameworks (COFs) have designable and controllable structures, high stability, and lower density .Scientific Research Applications
- Summary : Tetra (4-Aminophenyl) Porphyrin functionalized reduced graphene oxide (rGO) has been used to improve the electronic performances of rGO-based Field Effect Transistors (rGO-FET). This has been exploited to realize ultrasensitive biochemical and clinical assays .
- Methods : The reduced mixtures of tetra (4-aminophenyl) porphyrin (TAP), GO (TAP-rGO), and the FET channeled by them are examined .
- Results : A TAP-caused game relationship is established by deliberating about the results of the intentionally altered experimental conditions, including TAP contents and the overmixing pretreatment .
- Summary : A series of europium complexes based on three aminophenyl based polyfluorinated β-diketonates have been synthesized. These complexes have demonstrated a dramatic red-shift in the excitation maximum to the visible region with an impressive quantum yield .
- Methods : The synthesis, characterization, and photophysical properties of these complexes were studied .
- Results : The triphenylamine based polyfluorinated Eu 3+ – β -diketonate complexes dramatically red-shifted the excitation maximum to the visible region ( λex, max = 400 nm) with an impressive quantum yield (40%) as compared to the simple Eu 3+ –aminophenyl- β -diketonate complexes ( λex, max = 370 nm) .
Field Effect Transistor (FET) Applications
Luminescence Applications
- Summary : Covalent organic frameworks (COFs) are crystalline porous materials constructed from molecular building blocks using diverse linkage chemistries. They have numerous different functionalities and potential applications. A β-ketoenamine-based COF (made from (1,4-phenylene)bis(3-hydroxyprop-2-en-1-one) and 1,3,5-tris-(4-aminophenyl) triazine) known for its chemical stability was found to be applicable for HCl vapor detection .
- Methods : The sensing mechanism is based on the rapid change of UV-Vis absorption by protonation of the triazine ring .
- Results : This unique combination of reticular chemistry with the molecular control of intrinsic properties paves the way towards the design of new semiconducting materials for (opto-)electronic applications such as sensors, photocatalysts or -electrodes, supercapacitor and battery materials, solar-harvesting devices or light emitting diodes .
- Summary : The synthesis of a porphyrin–graphene oxide hybrid (GO–TAP) was carried out by covalently functionalizing graphene oxide (GO) with 5,10,15,20 mesotetra (4-aminophenyl) porphyrin (TAP) through an amide linkage .
- Methods : The GO–TAP hybrid has been characterized by Fourier transform infrared spectroscopy, X-ray photoelectron spectroscopy, and UV–visible spectroscopy .
- Results : The functionalization of GO with TAP significantly improved its solubility and dispersion stability in organic solvents. We observed improved nonlinear optical and optical limiting properties for the hybrid compared to both graphene oxide and porphyrin .
Optoelectronic Processes in Covalent Organic Frameworks
Nonlinear Optical Properties of Graphene Oxide Functionalized with Tetra-amino Porphyrin
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(4-aminophenyl)-3H-1,3,4-oxadiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEUOVMKEQAHOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20299454 | |
Record name | 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20299454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol | |
CAS RN |
113118-47-1 | |
Record name | 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20299454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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